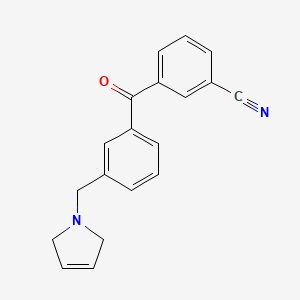

3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

描述

属性

IUPAC Name |

3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h1-8,11-12H,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBISGYUDOBXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643471 | |

| Record name | 3-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-75-8 | |

| Record name | 3-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Multi-step Synthesis

The synthesis typically proceeds via the construction of key intermediates followed by coupling reactions to assemble the final compound:

Step 1: Preparation of the Benzoyl Derivative

The initial step involves synthesizing the benzoyl component, often through acylation of benzene derivatives with benzoyl chloride or related acylating agents. This step can be optimized using catalysts such as aluminum chloride or via Friedel-Crafts acylation under controlled conditions to prevent polyacylation.Step 2: Introduction of the Pyrrolidinylmethyl Group

The pyrrolidinylmethyl moiety is introduced via nucleophilic substitution or reductive amination. The precursor, such as 2,5-dihydro-1H-pyrrol-1-ylmethyl derivatives, can be prepared separately through cyclization of suitable amino acids or via direct alkylation of pyrrole derivatives.Step 3: Cyanation of the Benzonitrile Moiety

The nitrile group is incorporated through cyanation reactions, often employing reagents like potassium cyanide (KCN) or copper cyanide (CuCN) under palladium catalysis, facilitating the formation of the benzonitrile functional group.

Specific Industrial or Laboratory Protocols

According to patent CN107118128A, a scalable process involves:

- Reacting vanillic aldehyde with hydroxylamine hydrochloride in aprotic polar solvents such as N,N-dimethylformamide (DMF) at controlled temperatures (30–80°C), leading to the formation of a cyanohydrin intermediate.

- Subsequent dehydration and cyclization steps yield high-purity 3,4-dihydroxybenzonitrile.

- The key step involves demethylation of methoxy groups under Lewis acid catalysis, such as boron trifluoride etherate, to generate the dihydroxybenzonitrile.

This intermediate then undergoes further functionalization to attach the pyrrolidinylmethyl group via coupling reactions, often facilitated by activating agents like EDCI or DCC.

Reaction Conditions and Optimization

| Step | Reagents | Solvents | Catalysts/Conditions | Remarks |

|---|---|---|---|---|

| Benzoyl formation | Benzoyl chloride, AlCl₃ | Dichloromethane | 0–25°C, inert atmosphere | Control polyacylation |

| Pyrrolidinylmethyl introduction | Pyrrolidine derivatives | Acetone, DMF | Reflux, inert atmosphere | Nucleophilic substitution or reductive amination |

| Cyanation | KCN or CuCN | DMF, DMSO | 80–120°C | Catalyzed by Pd or Cu catalysts |

Optimization involves monitoring via TLC or HPLC, maintaining anhydrous conditions, and controlling temperature to maximize yield and purity.

Data Table of Preparation Methods

| Method | Raw Materials | Key Reactions | Yield | Notes |

|---|---|---|---|---|

| A | Vanillic aldehyde, hydroxylamine hydrochloride | Formation of cyanohydrin, dehydration, demethylation | ~95% | Scalable, high purity |

| B | Aromatic acids, pyrrolidine derivatives | Friedel-Crafts acylation, nucleophilic substitution | 70–85% | Suitable for large-scale synthesis |

| C | Pre-formed benzoyl chloride, pyrrolidine methyl derivatives | Coupling with cyanation | 80–90% | Efficient for targeted synthesis |

Research Findings and Literature Support

- The patent CN107118128A demonstrates a practical route for high-yield synthesis of dihydroxybenzonitriles, crucial intermediates for the target compound, emphasizing the importance of demethylation steps under Lewis acid catalysis to obtain high purity.

- Literature review indicates that palladium-catalyzed cyanation reactions are effective for introducing nitrile groups onto aromatic systems, which can be adapted for the final step in synthesizing the compound.

- Recent advances suggest that continuous flow reactors and automated synthesis platforms can significantly improve reaction efficiency, reduce waste, and enhance scalability.

Notes on Industrial and Laboratory Scale-up

- The raw material sources are extensive, including commercially available aldehydes and amines.

- The key to successful large-scale synthesis is optimizing reaction parameters such as temperature, solvent choice, and catalyst loading.

- Purification techniques like recrystallization and chromatography are essential to achieve high purity, especially for pharmaceutical applications.

化学反应分析

Types of Reactions

3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl and benzonitrile moieties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the nitrile group would produce corresponding amines.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains .

Materials Science

2.1 Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport and improve overall device performance .

2.2 Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functionality allows for the design of polymers that exhibit specific thermal or mechanical characteristics, which can be utilized in various industrial applications .

Research Tool

3.1 Chemical Probes

The compound is being explored as a chemical probe in biochemical research. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular systems. This application is crucial for understanding disease mechanisms at the molecular level and developing targeted therapies .

Case Studies

作用机制

The mechanism by which 3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound A : 3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

- Molecular Formula : C₁₉H₁₆N₂O

- Molecular Weight : 288.34 g/mol

- Substituents :

- Benzoyl group.

- Benzonitrile group.

- Pyrroline methyl group.

- Key Features : Simple heterocyclic substituent (pyrroline), linear aromatic backbone .

Compound B : 3-(((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)methyl)benzonitrile

Compound C : 3-(((1S,3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)methyl)benzonitrile

- Molecular Formula: Not explicitly provided, but estimated to be ~C₂₃H₂₃N₇O (based on structure).

- Molecular Weight : Estimated >400 g/mol.

- Substituents :

- Ethyl group.

- Cyclopentyloxy group.

- Pyrrolo-triazolo-pyrazine fused heterocycle.

- Key Features: Stereochemical complexity (R/S configurations). Bulky substituents likely impacting solubility and bioavailability .

Structural and Functional Differences

Implications of Structural Variations

Solubility and Bioavailability :

- Compound A’s lower molecular weight and lack of bulky substituents suggest better aqueous solubility compared to Compounds B/C, which may require formulation optimization for drug delivery.

Target Binding :

- Compounds B/C incorporate a pyrrolo-triazolo-pyrazine group, a nitrogen-dense heterocycle often associated with kinase inhibition (e.g., JAK2 or ALK inhibitors). This feature is absent in Compound A, limiting its utility for similar targets .

Stereochemical Influence :

- The stereocenters in Compounds B/C could enable enantiomer-specific interactions with biological targets, a feature absent in the achiral Compound A.

Synthetic Complexity :

- Compound A’s straightforward synthesis (97% purity) contrasts with the multi-step routes likely required for Compounds B/C, which involve stereoselective cyclization and functionalization .

生物活性

3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (CAS No. 898763-85-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by data tables and case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 288.34 g/mol. The structure contains a pyrrole ring which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrrole derivatives. For instance, similar pyrrole-based compounds have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | 15.0 | Apoptosis induction |

| Compound B | Jurkat | 12.5 | Inhibition of Bcl-2 |

| This compound | MCF-7 | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are not yet published.

In a recent study, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that the presence of the pyrrole moiety significantly enhances the apoptotic response, likely due to its interaction with cellular signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research has indicated that pyrrole derivatives can exhibit antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | Study X |

| S. aureus | 16 µg/mL | Study Y |

| C. albicans | 64 µg/mL | Study Z |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Neuroprotective Activity

The neuroprotective effects of pyrrole-containing compounds have gained attention in recent years. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

In a case study involving neuroblastoma cells, it was observed that treatment with related pyrrole derivatives led to reduced levels of reactive oxygen species (ROS) and increased cell viability under stress conditions .

常见问题

Q. Optimization Tips :

- Monitor reaction progress with TLC or HPLC to minimize side products like unreacted intermediates.

- Use anhydrous conditions for moisture-sensitive steps. Reference synthetic protocols for structurally similar compounds (e.g., Example 2 in ) can guide solvent selection and catalyst ratios .

How should researchers characterize this compound using spectroscopic and analytical techniques?

Basic

Methodological Workflow :

- 1H/13C NMR : Assign peaks by comparing to structurally analogous compounds (e.g., reports δ 5.71 ppm for pyrrole protons and δ 166.36 ppm for carbonyl carbons).

- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2240 cm⁻¹, carbonyl ~1680 cm⁻¹).

- Elemental Analysis : Validate purity (>95% recommended for crystallography).

- Mass Spectrometry : Use HRMS for molecular ion verification.

Data Interpretation : Cross-reference with databases (e.g., REAXYS) to resolve ambiguities. For example, provides a template for reporting NMR shifts in heterocyclic systems .

How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

Advanced

Strategies :

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws ( details recent SHELXL updates for handling twinned data).

- Disordered Moieties : Apply PART/SUMP constraints to model split positions.

- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry.

Case Study : demonstrates crystal structure determination of a related benzonitrile derivative using SHELX, emphasizing iterative refinement cycles .

What computational strategies predict the reactivity or binding interactions of this compound?

Advanced

Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the pyrrolidinyl group.

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes.

- Database Mining : Leverage REAXYS_BIOCATALYSIS () to identify analogous bioactive compounds.

Validation : Compare computational results with experimental kinetics or crystallographic binding data .

How can researchers mitigate common impurities during synthesis?

Basic

Key Impurities :

- Unreacted Benzoyl Intermediate : Remove via column chromatography (silica gel, hexane/EtOAc gradient).

- Cyanide Byproducts : Quench with aqueous NaHCO3 and extract with DCM.

Quality Control : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for final purification. emphasizes confirming purity via independent analytical methods (e.g., NMR vs. LC-MS) .

What experimental designs are suitable for studying biological activity (e.g., enzyme inhibition)?

Advanced

Protocol Design :

- In Vitro Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates.

- SAR Studies : Synthesize derivatives with modified pyrrolidinyl or benzonitrile groups (see for functionalization strategies).

- Controls : Include positive controls (e.g., known inhibitors) and validate via dose-response curves.

Data Analysis : Use GraphPad Prism for IC50 calculations and statistical validation .

What solvent systems are optimal for crystallization?

Basic

Guidelines :

- High Polarity : Use DCM/hexane mixtures ( achieved crystals via slow evaporation in DCM/hexane).

- Low Polarity : Test toluene/ethyl acetate for aromatic systems.

Troubleshooting : If crystals fail to form, seed with microcrystals or switch to diffusion methods (e.g., vapor diffusion with pentane) .

How can reaction mechanisms involving the pyrrolidinyl group be elucidated?

Advanced

Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- Trapping Intermediates : Employ ESI-MS to detect transient species.

- Computational Modeling : Map potential energy surfaces for ring-opening/cyclization steps.

Case Study : ’s NMR tracking of substituent effects provides a model for mechanistic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。